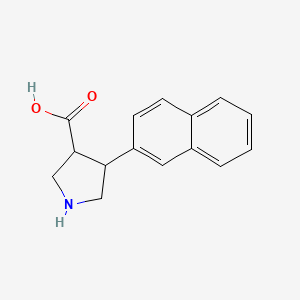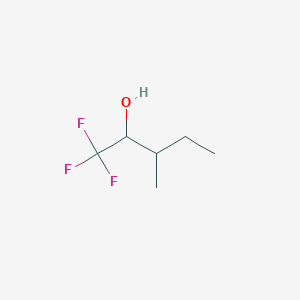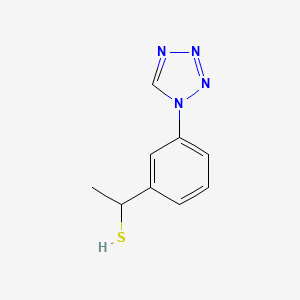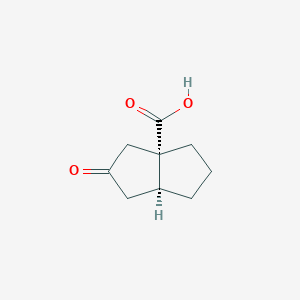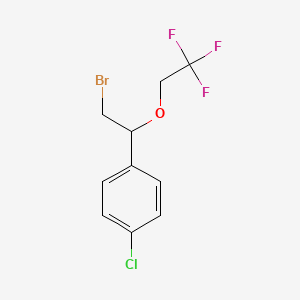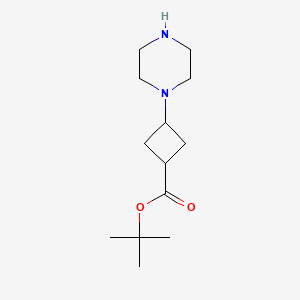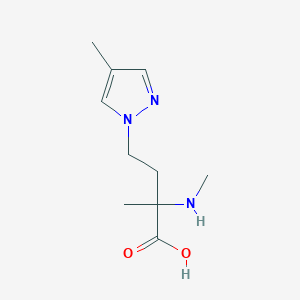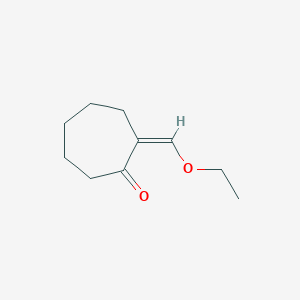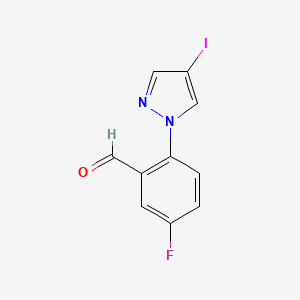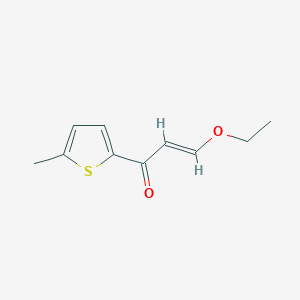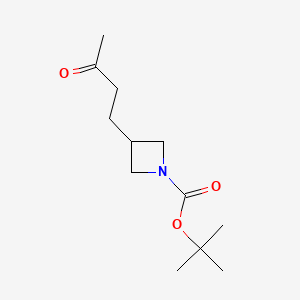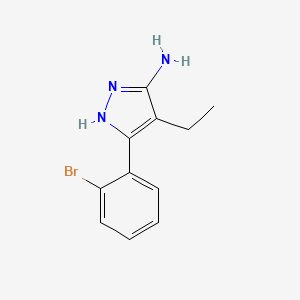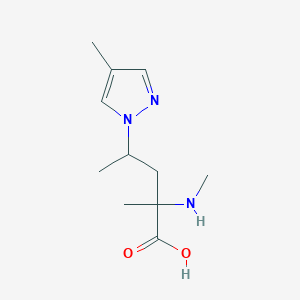
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common route might include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring can be alkylated using an alkyl halide in the presence of a base.
Amination: Introduction of the methylamino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Alcohols, aldehydes.
Substitution products: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
類似化合物との比較
Similar Compounds
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the additional methyl group on the pyrazole ring.
4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the methyl group on the pentanoic acid chain.
2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)pentanoic acid: Lacks the methylamino group.
Uniqueness
The presence of both the methylamino group and the additional methyl group on the pyrazole ring may confer unique biological properties to 2-Methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid, potentially enhancing its activity or selectivity for certain biological targets.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-6-13-14(7-8)9(2)5-11(3,12-4)10(15)16/h6-7,9,12H,5H2,1-4H3,(H,15,16) |
InChIキー |
KVAJHPJVYXLFSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C(C)CC(C)(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


